Cefonicid-Natrium

Übersicht

Beschreibung

Cefonicid-Natrium ist ein Cephalosporin-Antibiotikum der zweiten Generation. Es wird intravenös oder intramuskulär verabreicht und zur Behandlung von bakteriellen Infektionen wie Harnwegsinfektionen, Infektionen der unteren Atemwege sowie Infektionen von Weichteilen und Knochen eingesetzt . Seine bakterizide Wirkung beruht auf der Hemmung der Zellwandsynthese in Bakterien .

Wissenschaftliche Forschungsanwendungen

Cefonicid-Natrium wird aufgrund seiner antibakteriellen Eigenschaften in der wissenschaftlichen Forschung häufig eingesetzt. Es wird zur Behandlung bakterieller Infektionen eingesetzt, die durch empfindliche Mikroorganismen verursacht werden . In der pharmazeutischen Industrie ist es ein wichtiger Zwischenstoff bei der Herstellung von pharmazeutischen Wirkstoffen . Seine Anwendungen erstrecken sich auf Chemie, Biologie und Medizin, wo es zur Untersuchung der bakteriellen Zellwandsynthese und der Auswirkungen von Beta-Lactam-Antibiotika eingesetzt wird .

5. Wirkmechanismus

This compound ist, wie Penicilline, ein Beta-Lactam-Antibiotikum. Es bindet an spezifische Penicillin-bindende Proteine, die sich innerhalb der bakteriellen Zellwand befinden, und hemmt das dritte und letzte Stadium der bakteriellen Zellwandsynthese . Diese Hemmung führt zu einer Zelllyse, die durch bakterielle Zellwand-Autolyseenzyme wie Autolysine vermittelt wird .

Ähnliche Verbindungen:

- Cefamandol

- Cefazaflur

Vergleich: this compound ist einzigartig aufgrund seiner spezifischen Bindung an Penicillin-bindende Proteine und seiner Wirksamkeit bei der Behandlung einer Vielzahl von bakteriellen Infektionen . Im Vergleich zu Cefamandol und Cefazaflur hat this compound ein breiteres Wirkungsspektrum und eine längere Halbwertszeit, was es in klinischen Umgebungen effektiver macht .

Wirkmechanismus

Target of Action

Cefonicid Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which serves as a protective barrier for the bacteria .

Mode of Action

Cefonicid Sodium exerts its bactericidal action by binding to the PBPs and inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefonicid Sodium is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, Cefonicid Sodium prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and ultimately, the death of the bacteria .

Pharmacokinetics

Cefonicid Sodium is administered intravenously or intramuscularly . The half-life of Cefonicid Sodium is approximately 4.5 hours .

Result of Action

The primary result of Cefonicid Sodium’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of bacterial infections caused by susceptible microorganisms, including urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .

Biochemische Analyse

Biochemical Properties

Cefonicid sodium, like the penicillins, is a beta-lactam antibiotic . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Cellular Effects

Cefonicid sodium’s bactericidal action results from the inhibition of cell wall synthesis . This action disrupts the bacterial cell wall, leading to cell lysis and death . The compound’s effects on various types of cells and cellular processes are primarily related to its antibacterial activity .

Molecular Mechanism

Cefonicid sodium exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Metabolic Pathways

Cefonicid sodium is not metabolized . Therefore, it does not directly interact with enzymes or cofactors in metabolic pathways. It may indirectly affect metabolic flux or metabolite levels by killing bacteria and thereby altering the microbial composition of the environment.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cefonicid-Natrium wird durch nukleophilen Austausch der 3-Acetoxy-Gruppe mit einem entsprechend substituierten Tetrazol-Thiol synthetisiert . Der Schlüsselzwischenstoff bei seiner Herstellung ist das 7-Amino-3-[Sulfomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylat-Mononatriumsalz . Die Syntheseschritte werden bei Raumtemperatur durchgeführt, vom Austausch der Acetoxygruppe mit Bortrifluorid bis zur Kristallisation ohne Behandlung mit Aktivkohle .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet ein skalierbares, kostengünstiges und energiesparendes Protokoll. Diese Methode optimiert die Prozessparameter und bewertet die Auswirkungen auf industrieller Ebene, um den Weg für die kommerzielle Herstellung zu ebnen .

Analyse Chemischer Reaktionen

Reaktionstypen: Cefonicid-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution, bei der die Acetoxygruppe durch ein Tetrazol-Thiol ersetzt wird .

Häufige Reagenzien und Bedingungen: Die Synthese beinhaltet Reagenzien wie Bortrifluorid und Bedingungen, die während des gesamten Prozesses Raumtemperatur aufrechterhalten .

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das 7-Amino-3-[Sulfomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylat-Mononatriumsalz .

Vergleich Mit ähnlichen Verbindungen

- Cefamandole

- Cefazaflur

Comparison: Cefonicid sodium is unique due to its specific binding to penicillin-binding proteins and its effectiveness in treating a wide range of bacterial infections . Compared to cefamandole and cefazaflur, cefonicid sodium has a broader spectrum of activity and a longer half-life, making it more effective in clinical settings .

Eigenschaften

CAS-Nummer |

61270-78-8 |

|---|---|

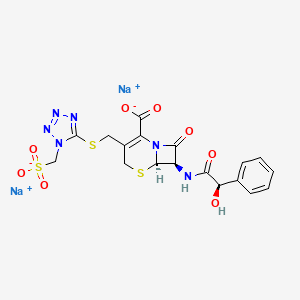

Molekularformel |

C18H18N6NaO8S3 |

Molekulargewicht |

565.6 g/mol |

IUPAC-Name |

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |

InChI-Schlüssel |

QAMMNPDIHIXGBF-CFOLLTDRSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

61270-78-8 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

61270-58-4 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefonicid sodium exert its antibacterial effect?

A1: Cefonicid sodium, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: Does cefonicid sodium interact with human proteins?

A2: Yes, research has shown that cefonicid sodium interacts with human serum proteins, particularly albumin and transferrin. [, , , ] These interactions have been studied using various spectroscopic techniques, including fluorescence quenching and circular dichroism. [, , ] While the exact clinical implications of these interactions are not fully understood, they could potentially influence the drug's pharmacokinetics and distribution in the body.

Q3: Does cefonicid sodium interact with digestive enzymes?

A3: Studies have investigated the interaction of cefonicid sodium with pepsin, a digestive enzyme found in the stomach. [] Results indicate that cefonicid sodium binds to pepsin, potentially affecting its activity and suggesting that oral administration of cefonicid sodium may not be optimal. []

Q4: What is the molecular formula and weight of cefonicid sodium?

A4: The molecular formula of cefonicid sodium is C18H16N6O7S3Na2, and its molecular weight is 562.5 g/mol. [, ]

Q5: What spectroscopic methods have been used to characterize cefonicid sodium?

A5: Various spectroscopic methods have been employed to characterize cefonicid sodium, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the purity of cefonicid sodium and to identify and quantify its related substances. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps to study the structural changes in proteins upon binding with cefonicid sodium. []

- Fluorescence Spectroscopy: This sensitive technique is used to investigate the interaction of cefonicid sodium with proteins like albumin, transferrin, and lysozyme. [, , , , ]

- Circular Dichroism (CD) Spectroscopy: This method provides information about the secondary structure of proteins and how it is affected by interaction with cefonicid sodium. [, ]

Q6: Is cefonicid sodium compatible with commonly used infusion solutions?

A6: Yes, cefonicid sodium has demonstrated compatibility with several infusion solutions, including glucose, sodium chloride, and combinations thereof. Studies have confirmed its stability in these solutions for clinically relevant time periods. [, , , , ]

Q7: How stable is cefonicid sodium in different storage conditions?

A7: Cefonicid sodium exhibits good stability under various storage conditions. Studies have shown that reconstituted cefonicid sodium vials are stable for at least 24 hours at room temperature and up to 72 hours under refrigeration (5°C). [] Furthermore, frozen reconstituted vials can maintain stability for extended periods, up to eight weeks. []

Q8: How are cefonicid sodium and its impurities analyzed?

A8: High-Performance Liquid Chromatography (HPLC) is the primary method used for analyzing cefonicid sodium and its related substances. This method allows for the separation and quantification of the drug and its impurities. [, ]

Q9: What other analytical techniques have been used to study cefonicid sodium?

A9: In addition to HPLC, other techniques used include:* Two-dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS): This method is particularly useful for separating and characterizing unknown impurities in cefonicid sodium samples. [] * Headspace Gas Chromatography (HS-GC): This technique is specifically employed to determine the residual solvents present in cefonicid sodium. []

Q10: Are there any ongoing studies on improving cefonicid sodium delivery to specific targets?

A10: While the provided research papers don't explicitly detail targeted drug delivery strategies for cefonicid sodium, one study explores using chitosan nanoparticles to enhance its antibacterial effect. [] Chitosan nanoparticles are known for their ability to improve drug delivery and could potentially be investigated further for targeted delivery of cefonicid sodium.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.